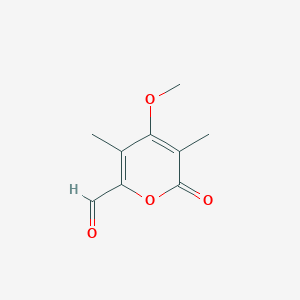
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo-: is a heterocyclic organic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings, and this particular compound is characterized by the presence of a carboxaldehyde group, methoxy group, and dimethyl substitutions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxy-3,5-dimethyl-2-oxo-hexanal with an appropriate aldehyde under acidic conditions can lead to the formation of the desired pyran ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the production process. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific pathways. The presence of the methoxy and dimethyl groups can influence its binding affinity and specificity towards different targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-
- 4-Methoxy-6-methyl-2H-pyran-2-one
- (E)-4-Methoxy-6-styryl-2H-pyran-2-one
Uniqueness
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups, along with the carboxaldehyde functionality, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
56070-88-3 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
4-methoxy-3,5-dimethyl-6-oxopyran-2-carbaldehyde |
InChI |
InChI=1S/C9H10O4/c1-5-7(4-10)13-9(11)6(2)8(5)12-3/h4H,1-3H3 |
InChI-Schlüssel |
SSWIIEOQOQRCLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=O)C(=C1OC)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


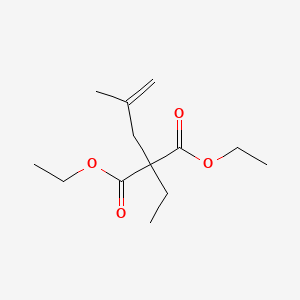
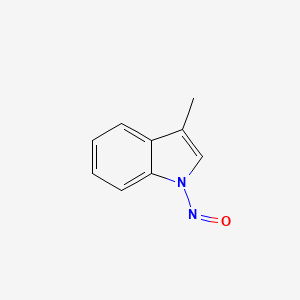
![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
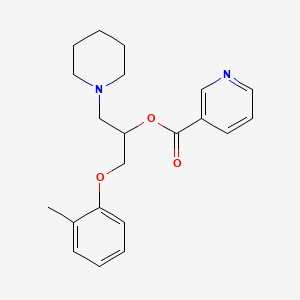
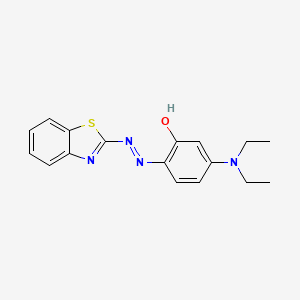
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
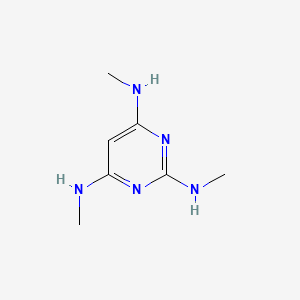
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
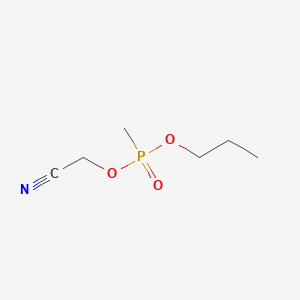
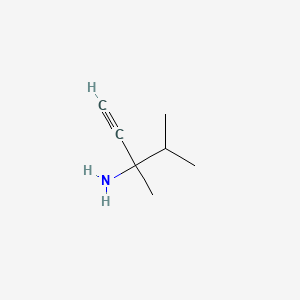
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
